molecular formula C10H19N3 B3023314 N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride CAS No. 920479-76-1

N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride

Cat. No.: B3023314
CAS No.: 920479-76-1
M. Wt: 181.28
InChI Key: WJADFFPXKFUDLU-UHFFFAOYSA-N
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Description

N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride, also known as Clonidine hydrochloride, is a medication that is commonly used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. This chemical compound has been the subject of several scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis and Transformations of Imidazole Derivatives : Imidazole derivatives are synthesized through reactions involving amino acid esters, formaldehyde, and a series of transformations yielding optically active compounds. These derivatives have potential applications in chiral chemistry and as intermediates in organic synthesis. Selected examples include transformations into dihydro-1H-imidazole-2-thione derivatives and bis(imidazolyl)propanoates, showcasing their versatility in chemical reactions (Jasiński et al., 2008).

Potential Therapeutic Applications

  • Anticancer Activity of Benzimidazole Derivatives : Benzimidazole derivatives with imidazole moieties have shown significant anticancer activity in vitro. These compounds were synthesized and screened against a panel of cancer cell lines, demonstrating their potential as therapeutic agents. One compound emerged as a lead, indicating the relevance of such structures in drug discovery and development (Rashid et al., 2012).

Catalytic and Material Applications

  • Catalysis and Polymerization : Imidazole derivatives act as catalysts in polymerization reactions. For instance, complexes derived from imidazole-based ligands have been utilized in the ring-opening polymerization of ε-caprolactone and lactides. The catalytic efficiency of these complexes highlights the potential of imidazole derivatives in facilitating polymer synthesis, pointing to their importance in materials science (Akpan et al., 2018).

Molecular Docking and Drug Design

  • Molecular Docking Studies : Imidazole derivatives have been subjects of molecular docking studies to investigate their potential as biological active molecules, particularly in drug design. Their interactions with proteins and potential to act as ligands for receptors suggest applications in the development of new pharmaceuticals. For example, studies on specific imidazole derivatives as alpha-2-imidazoline receptor agonists indicate their role in treating hypertension, demonstrating the utility of imidazole compounds in medicinal chemistry (Aayisha et al., 2019).

Safety and Hazards

The compound has associated hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Properties

IUPAC Name

N-[(1,4,5-trimethylimidazol-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(2)11-6-10-12-8(3)9(4)13(10)5/h7,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJADFFPXKFUDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CNC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride
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